Lipophilicity (LogP) Differentiation Against the Non-Chlorinated Analog 4'-Trifluoromethyl-biphenyl-2-ylamine
The chlorine substituent contributes approximately +0.7 to +1.0 log units to the partition coefficient relative to the non-chlorinated analog. Based on experimental LogP data for the closely related regioisomer 2'-Chloro-4'-(trifluoromethyl)biphenyl-4-ylamine (LogP = 5.19, PSA = 26.02 Ų) , the target compound is predicted to occupy a significantly more lipophilic space compared to 4'-trifluoromethyl-biphenyl-2-ylamine (estimated LogP ≈ 4.0–4.3 based on the absence of the chlorine contribution) . This difference is critical for achieving brain penetration or binding to hydrophobic protein pockets.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 5.19 (predicted, based on regioisomer experimental value) |
| Comparator Or Baseline | 4'-Trifluoromethyl-biphenyl-2-ylamine: LogP ≈ 4.0–4.3 (estimated by subtraction of Cl contribution) |
| Quantified Difference | ΔLogP ≈ +0.9 to +1.2 log units |
| Conditions | ChemSrc predicted LogP for regioisomer 2'-chloro-4'-(trifluoromethyl)biphenyl-4-ylamine; comparator LogP estimated by fragment-based calculation |
Why This Matters
A LogP difference of ~1 log unit translates to approximately 10-fold higher membrane permeability and altered ADME profile, making the chlorinated compound preferable for targets requiring higher lipophilicity.
